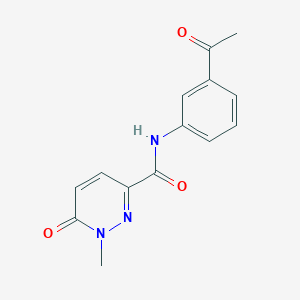

N-(3-acetylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N-(3-acetylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-derived carboxamide featuring a 3-acetylphenyl substituent and a methyl group at the 1-position of the pyridazinone ring.

Properties

IUPAC Name |

N-(3-acetylphenyl)-1-methyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-9(18)10-4-3-5-11(8-10)15-14(20)12-6-7-13(19)17(2)16-12/h3-8H,1-2H3,(H,15,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRBAVMYXGYDOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(C(=O)C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Similar compounds have been shown to undergo nucleophilic substitution reactions, suggesting that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by N-(3-acetylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. Compounds with similar structures have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways.

Biological Activity

N-(3-acetylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure comprises an acetylphenyl group linked to a 1-methyl-6-oxo-1,6-dihydropyridazine moiety through a propanamide linkage. This unique structure suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.

Synthesis Methods

The synthesis of this compound can be approached through several methods, including:

- Cyclization Reactions : Involving hydrazine derivatives and appropriate ketones.

- Amide Formation : Utilizing acylation techniques to form the amide bond.

These synthetic routes are crucial for producing the compound in sufficient yield and purity for biological testing.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that related compounds demonstrate effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .

Anticancer Properties

The compound's potential as an anticancer agent is supported by findings that suggest it can induce apoptosis in cancer cell lines. Notably, structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring significantly influence its cytotoxicity against various cancer cell lines .

The mechanism of action for this compound may involve:

- Inhibition of Protein Synthesis : Similar compounds have been reported to inhibit bacterial protein synthesis pathways.

- Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A recent study demonstrated that derivatives showed promising results against biofilms formed by MRSA and other pathogens, indicating potential therapeutic applications in treating resistant infections .

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), revealing significant growth inhibition at micromolar concentrations .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity | MIC (µM) |

|---|---|---|---|

| Compound A | Moderate | Antibacterial | 15.625 |

| Compound B | High | Anticancer | 10 |

| Compound C | Low | Antifungal | 62.5 |

This table illustrates the comparative biological activities of structurally similar compounds, highlighting the unique efficacy of this compound.

Comparison with Similar Compounds

Key Structural Differences and Implications

- Methoxy (923153-24-6): Electron-donating groups may reduce electrophilicity but increase solubility. Methyl (369404-26-2): Non-polar groups enhance lipophilicity, possibly improving membrane permeability but reducing solubility.

- Pyridazinone Substituents: The 1-methyl group in the target compound and 923153-24-6 may stabilize the ring structure or modulate steric interactions compared to 369404-26-2, which lacks this group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.